

# Application Notes and Protocols for Genetic Manipulation of Macrolide Biosynthesis

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These application notes provide a detailed overview and practical protocols for the genetic manipulation of macrolide biosynthesis. The aim is to equip researchers with the necessary information to engineer novel macrolide structures with potentially improved therapeutic properties. Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars may be attached.<sup>[1][2]</sup> They are synthesized by modular polyketide synthases (PKSs), large multi-enzyme complexes that offer a rich platform for genetic engineering.<sup>[2][3]</sup>

## Introduction to Macrolide Biosynthesis and Genetic Manipulation

Macrolide biosynthesis is a complex process orchestrated by Type I PKSs. These synthases are organized into modules, with each module responsible for the addition and modification of a specific building block to the growing polyketide chain. The modular nature of PKSs allows for a "Lego-like" approach to genetic engineering, where domains or entire modules can be swapped, deleted, or modified to alter the final macrolide structure.<sup>[2][3]</sup>

Genetic manipulation of macrolide biosynthesis offers a powerful alternative to traditional chemical synthesis for generating novel analogs.<sup>[2][3]</sup> Key strategies include:

- **PKS Gene Modification:** Altering the PKS genes to change the macrolactone backbone. This can involve swapping acyltransferase (AT) domains to incorporate different extender units, modifying ketoreductase (KR) or dehydratase (DH) domains to alter the reduction of  $\beta$ -keto groups, or deleting entire modules to create smaller macrolides.
- **Promoter Engineering:** Replacing native promoters with stronger or inducible promoters to enhance the production of macrolides.[\[4\]](#)
- **Precursor-Directed Biosynthesis and Mutasynthesis:** Feeding synthetic, non-native precursors to a mutant strain blocked in the biosynthesis of the natural precursor.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Heterologous Expression:** Expressing the entire macrolide biosynthetic gene cluster in a more genetically tractable host organism.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **CRISPR-Cas9 Genome Editing:** A powerful tool for precise and efficient gene knockouts, insertions, and replacements in macrolide-producing organisms like *Saccharopolyspora erythraea* and *Streptomyces*.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Data on Engineered Macrolide Production

The following tables summarize quantitative data from various genetic manipulation experiments aimed at producing novel macrolides or increasing the yield of existing ones.

Table 1: Production of Novel Macrolide Analogs via Precursor-Directed Biosynthesis

| Precursor Fed   | Host Strain                          | Novel Macrolide Produced                  | Yield (mg/L)          | Reference |
|---|--------------------------------------|---|-----------------------|-----------|
| 15-propargyloxy-pentanoic acid N-acetylcysteamine thioester           | S. coelicolor CH999/pJRJ2 (DEBS1-TE) | 15-propargyl-6-deoxyerythronolide B       | Not specified         | [14]      |
| (2R,3S)-2-methyl-3-hydroxypentanoic acid N-acetylcysteamine thioester | Engineered S. erythraea              | 12-ethyl-6-deoxyerythronolide B           | Not specified         | [5]       |
| Various diketide and triketide analogs                                | Engineered S. erythraea              | Aromatic and ring-expanded 6-dEB variants | Multi-milligram scale | [6]       |

Table 2: Improvement of Erythromycin Production through Promoter Engineering in S. erythraea

| Engineered Strain        | Promoter Strategy                          | Erythromycin Yield Increase                | Final Yield (mg/L) | Reference                                 |
|--------------------------|--|--|--------------------|---|
| Ab::Pj23119-PkasO        | Knock-in of bidirectional promoters        | 58.3%                                      | Not specified      | <a href="#">[15]</a> <a href="#">[16]</a> |
| Engineered strains       | Multi-locus promoter replacement           | 2.8 to 6.0-fold                            | Not specified      | <a href="#">[12]</a>                      |
| $\Delta$ acuA strain     | Deletion of propionyltransferase AcuA      | 10%  | Not specified      | <a href="#">[17]</a>                      |
| SACE_1780 overexpression | Overexpression of propionyl-CoA synthetase | 33% (vs WT),<br>22% (vs industrial strain) | Not specified      | <a href="#">[17]</a>                      |

Table 3: Comparison of Promoter Strength in Actinomycetes

| Promoter            | Host Strain   | Relative Strength (compared to ermEp**) | Reporter Gene | Reference            |
|---------------------|---|---|---------------|----------------------|
| kasOp*              | <i>S. coelicolor</i> , <i>S. venezuelae</i> , <i>S. avermitilis</i> | Significantly higher                    | luxCDABE      | <a href="#">[18]</a> |
| SF14p               | <i>S. coelicolor</i> , <i>S. venezuelae</i> , <i>S. avermitilis</i> | Higher                                  | luxCDABE      | <a href="#">[18]</a> |
| Synthetic promoters | <i>Streptomyces</i>   | Variable                                | sfGFP         | <a href="#">[19]</a> |

## Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic manipulation of macrolide biosynthesis.

## Protocol 1: CRISPR-Cas9 Mediated Promoter Engineering in *Saccharopolyspora erythraea*

This protocol describes the replacement of a native promoter with a heterologous promoter in *S. erythraea* using a CRISPR-Cas9 system.<sup>[11][12]</sup>

### 1. Materials:

- *S. erythraea* wild-type strain
- *E. coli* DH5 $\alpha$  and ET12567/pUZ8002
- CRISPR-Cas9 editing plasmid (containing Cas9, sgRNA expression cassette, and temperature-sensitive replicon)
- Donor DNA template with the desired promoter flanked by homology arms (approx. 1 kb)
- Media: LB, TSB, R2YE, and MS agar
- Antibiotics: apramycin, nalidixic acid, chloramphenicol, kanamycin

### 2. Plasmid Construction:

- Design a 20-bp sgRNA sequence targeting the native promoter region.
- Clone the sgRNA into the CRISPR-Cas9 editing plasmid.
- Amplify the upstream and downstream homology arms (approx. 1 kb each) from the *S. erythraea* genome.
- Amplify the desired heterologous promoter.
- Assemble the homology arms and the heterologous promoter into the CRISPR-Cas9 editing plasmid using Gibson Assembly or a similar method to create the final editing vector.

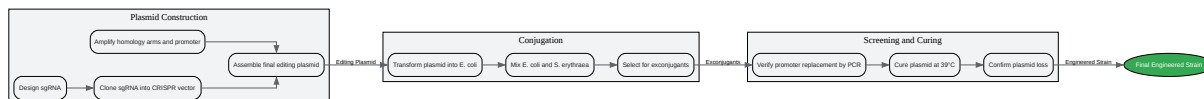
### 3. Conjugation:

- Transform the final editing plasmid into E. coli ET12567/pUZ8002.
- Prepare *S. erythraea* spores and heat-shock at 50°C for 10 minutes.
- Mix the E. coli donor strain and *S. erythraea* spores on an MS agar plate and incubate at 30°C for 16-20 hours.
- Overlay the plate with apramycin and nalidixic acid and incubate at 30°C until exconjugants appear.

### 4. Screening and Plasmid Curing:

- Streak the exconjugants on R2YE agar with apramycin and nalidixic acid.
- Isolate genomic DNA from the exconjugants and verify the promoter replacement by PCR and Sanger sequencing.
- To cure the temperature-sensitive plasmid, cultivate the verified mutant in TSB medium at 39°C for two generations.
- Plate the culture on R2YE agar and identify colonies that are sensitive to apramycin, indicating the loss of the plasmid.

### 5. Workflow Diagram:



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Caption: CRISPR-Cas9 workflow for promoter engineering in *S. erythraea*.

## Protocol 2: Heterologous Expression of a PKS Gene Cluster in *Streptomyces coelicolor*

This protocol outlines the general steps for expressing a polyketide synthase (PKS) gene cluster in a heterologous *Streptomyces* host.<sup>[8][9][10]</sup>

### 1. Materials:

- *Streptomyces coelicolor* M1152 (or another suitable host strain)
- *E. coli* DH5α and ET12567/pUZ8002
- Shuttle vector with an oriT for conjugation (e.g., pSET152-based)
- PKS gene cluster of interest
- Media: LB, TSB, SFM, and R5
- Antibiotics: apramycin, thiostrepton, chloramphenicol

### 2. Cloning the PKS Gene Cluster:

- Isolate high-quality genomic DNA from the native producer strain.
- Amplify the entire PKS gene cluster using high-fidelity PCR. Due to the large size of PKS clusters, this may require amplifying multiple overlapping fragments.
- Assemble the fragments into the shuttle vector using a suitable cloning method (e.g., Gibson Assembly, Ligation Independent Cloning).
- Transform the final construct into *E. coli* DH5α for verification.

### 3. Conjugation into *Streptomyces*:

- Transform the verified plasmid into the donor E. coli strain ET12567/pUZ8002.
- Grow the E. coli donor and S. coelicolor recipient cultures.
- Mix the donor and recipient cells on an SFM agar plate and incubate for 16-20 hours at 30°C.
- Overlay the plate with the appropriate antibiotics (e.g., apramycin and nalidixic acid) to select for exconjugants.

#### 4. Fermentation and Analysis:

- Inoculate a seed culture of the recombinant Streptomyces strain in TSB medium.
- Transfer the seed culture to R5 production medium and incubate for 5-7 days at 30°C with shaking.
- Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the extract for the presence of the desired polyketide product using HPLC and LC-MS.

#### 5. Workflow Diagram:



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Caption: Workflow for heterologous expression of a PKS gene cluster.



## Protocol 3: Precursor-Directed Biosynthesis of Erythromycin Analogs

This protocol describes the production of novel erythromycin analogs by feeding a synthetic precursor to an engineered *S. erythraea* strain.<sup>[5][6]</sup>

### 1. Materials:

- Engineered *S. erythraea* strain with a genetic block in the early stages of 6-deoxyerythronolide B (6-dEB) biosynthesis (e.g., a ketosynthase 1 knockout).
- Synthetic precursor molecule (e.g., a diketide or triketide analog as an N-acetylcysteamine thioester).
- Fermentation medium.
- Solvents for extraction (e.g., ethyl acetate).
- Analytical equipment (HPLC, LC-MS, NMR).

### 2. Strain Cultivation and Precursor Feeding:

- Grow a seed culture of the engineered *S. erythraea* strain.
- Inoculate the production fermentation medium with the seed culture.
- After an initial growth phase (e.g., 24 hours), add the synthetic precursor to the culture. The optimal concentration of the precursor needs to be determined empirically but is typically in the range of 0.1-1 g/L.
- Continue the fermentation for an additional 4-6 days.

### 3. Extraction and Purification:

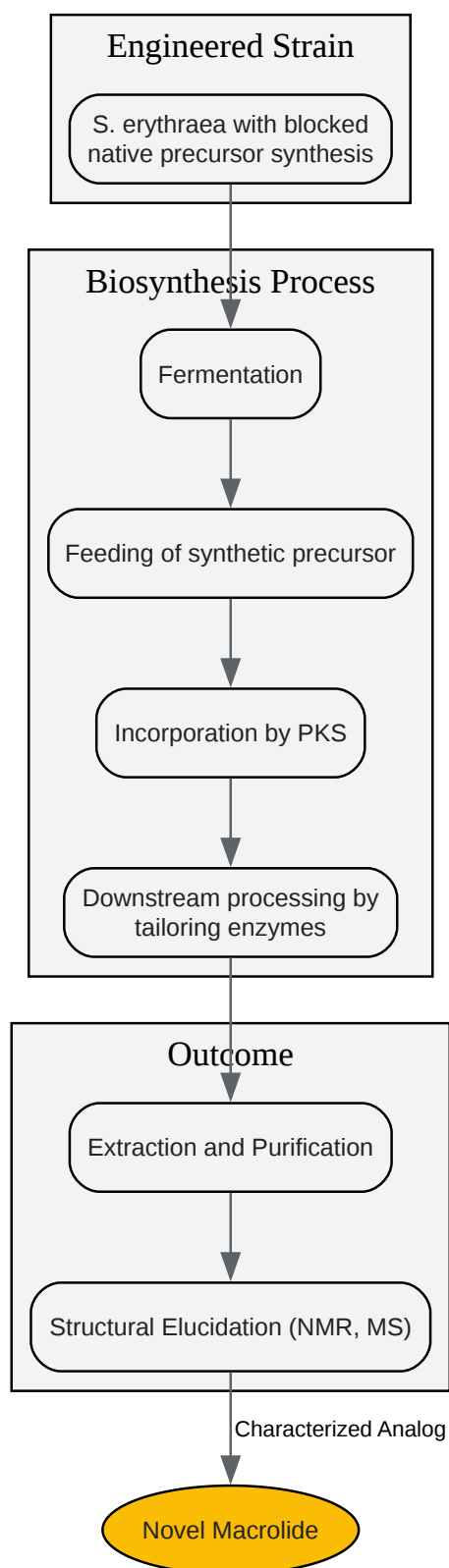
- Separate the mycelium from the culture broth by centrifugation.
- Extract the macrolides from both the mycelium and the broth using ethyl acetate.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the novel macrolide analog from the crude extract using column chromatography (e.g., silica gel) followed by preparative HPLC.

#### 4. Structural Elucidation:

- Confirm the identity and structure of the purified analog using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

#### 5. Logical Relationship Diagram:



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Caption: Logical flow of precursor-directed biosynthesis.

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